molecular formula C14H10ClFN4O3 B2711037 3-[(3-Chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one CAS No. 1796917-11-7

3-[(3-Chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one

Cat. No. B2711037
CAS RN: 1796917-11-7
M. Wt: 336.71
InChI Key: KOOYLWHQANYPNF-UHFFFAOYSA-N
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Description

3-[(3-Chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. This compound has been synthesized through a number of methods and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-[(3-Chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
3-[(3-Chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, it has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(3-Chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one in lab experiments is its ability to exhibit multiple pharmacological effects. This makes it a versatile compound that can be used for a variety of research applications. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions that can be explored with regards to 3-[(3-Chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one. One potential direction is to further investigate its potential use as a drug delivery system. Another direction is to explore its potential use in the treatment of various diseases, such as cancer and inflammation. Additionally, further studies can be conducted to better understand its mechanism of action and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of 3-[(3-Chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one can be achieved through a number of methods. One of the most commonly used methods involves the reaction of 4-fluoroacetophenone with 3-chloro-5-nitropyridin-2-amine in the presence of sodium hydride and N,N-dimethylformamide. The resulting product is then treated with 2-chloroacetyl chloride to yield 3-[(3-Chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one.

Scientific Research Applications

3-[(3-Chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one has been extensively studied for its potential application in the field of medicinal chemistry. This compound has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

3-[(3-chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN4O3/c15-11-5-10(20(22)23)6-17-13(11)18-12-7-19(14(12)21)9-3-1-8(16)2-4-9/h1-6,12H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOYLWHQANYPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1C2=CC=C(C=C2)F)NC3=C(C=C(C=N3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one

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